molecular formula C9H10BrNO2 B12330270 methyl (2S)-2-amino-2-(3-bromophenyl)acetate

methyl (2S)-2-amino-2-(3-bromophenyl)acetate

Cat. No.: B12330270
M. Wt: 244.08 g/mol
InChI Key: UMYOROLJNUQQTA-QMMMGPOBSA-N
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Description

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(3-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1

InChI Key

UMYOROLJNUQQTA-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Br)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-bromophenyl)acetate typically involves the bromination of phenylalanine derivatives. One common method is the bromination of methyl 2-phenylacetate followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Coupled Products: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (2S)-2-amino-2-(3-bromophenyl)acetate
  • CAS No.: 1132817-76-5
  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : 244.0852 g/mol
  • Stereochemistry : Features an (S)-configured chiral center at the α-carbon .

Structural Features :

  • A bromine atom at the meta-position of the phenyl ring.
  • Methyl ester and amino functional groups on the α-carbon, enabling versatile reactivity in nucleophilic substitutions, condensations, and coupling reactions .

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

Compound Name Substituent Position Molecular Weight (g/mol) Key Differences & Applications Evidence ID
Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl para-Br 280.57 (HCl salt) - Enhanced steric accessibility for coupling reactions.
- Used in peptide mimetics due to linear geometry .
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate ortho-Br, para-F 281.10 - Fluorine increases electronegativity, improving binding to biological targets.
- Applied in kinase inhibitor synthesis .

Impact of Halogen Position :

  • 3-Bromo : Balances electronic effects (moderate electron-withdrawing) and steric hindrance, ideal for diverse synthetic pathways .
  • 4-Bromo : Linear structure facilitates planar interactions in crystal packing, enhancing stability in solid-state formulations .
  • 2-Bromo-4-Fluoro : Synergistic electron-withdrawing effects improve reactivity in Pd-catalyzed cross-couplings .

Functional Group Variations

Compound Name Substituent Type Molecular Weight (g/mol) Key Differences & Applications Evidence ID
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl meta-OCH₃ 231.68 (HCl salt) - Methoxy group donates electrons, increasing solubility.
- Used in CNS drug intermediates .
Methyl 2-amino-2-(4-hydroxyphenyl)acetate para-OH 181.19 - Hydroxyl group enables hydrogen bonding.
- Precursor for β-lactam antibiotics .
Methyl 2-amino-2-(2-iodophenyl)acetate HCl ortho-I 298.56 (HCl salt) - Larger iodine atom increases steric bulk.
- Applied in radiopharmaceuticals .

Electronic and Steric Effects :

  • Methoxy (-OCH₃) : Enhances solubility in polar solvents but reduces electrophilicity, limiting use in SNAr reactions .
  • Hydroxyl (-OH) : Facilitates hydrogen bonding in crystal lattices, improving thermal stability .
  • Iodo (-I) : Heavy atom effect useful in X-ray crystallography and targeted radiotherapy .

Ester Group and Salt Form Variations

Compound Name Ester/Salt Form Molecular Weight (g/mol) Key Differences & Applications Evidence ID
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl Ethyl ester, para-Cl 263.73 (HCl salt) - Ethyl group increases lipophilicity for blood-brain barrier penetration.
- Antidepressant intermediate .
Methyl (R)-2-amino-2-(3-bromophenyl)acetate HCl (R)-enantiomer 244.09 (HCl salt) - Opposite stereochemistry reduces compatibility with chiral catalysts.
- Less common in API synthesis .

Impact of Ester and Enantiomer :

  • Methyl vs. Ethyl Esters : Methyl esters hydrolyze faster under basic conditions, favoring lab-scale synthesis; ethyl esters offer better stability in vivo .
  • (S)- vs. (R)-Configuration : (S)-enantiomers dominate pharmaceutical applications due to preferential binding to biological targets (e.g., penicillin-binding proteins) .

Heterocyclic and Complex Derivatives

Compound Name Structural Feature Molecular Weight (g/mol) Applications Evidence ID
Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate HCl Naphthyl group 257.71 (HCl salt) - Extended aromatic system enhances fluorescence.
- Used in optoelectronic materials .
Hemi-sulfate salt of methyl (R)-2-amino-2-(cyclohexadienyl)acetate Cyclohexadienyl ring 238.27 (hemi-sulfate) - Conjugated diene enables Diels-Alder reactions.
- Intermediate in antibiotic synthesis .

Role of Extended Systems :

  • Naphthyl : Improves π-π stacking in materials, enhancing conductivity in organic semiconductors .
  • Cyclohexadienyl : Strain energy facilitates ring-opening reactions for β-lactam formation .

Biological Activity

Methyl (2S)-2-amino-2-(3-bromophenyl)acetate, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by an amino acid-like backbone and a bromophenyl substituent, allows it to engage selectively with various biological targets, influencing numerous biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 280.54 g/mol
  • Structural Features :
    • An amino group that facilitates interactions with enzymes and receptors.
    • A bromophenyl moiety that enhances hydrophobic interactions and selectivity for biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor signaling. The bromophenyl group allows for selective binding to specific enzymes, influencing various biochemical pathways. Key interactions include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of target proteins.
  • Hydrophobic Interactions : The bromophenyl moiety engages in hydrophobic interactions, increasing binding affinity to lipid bilayers and membrane proteins.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Modulation : The compound has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer effects. For instance, related compounds with similar structural features have demonstrated effective binding to tubulin, inhibiting cancer cell proliferation in vitro .
  • Neuropharmacological Effects : The compound has been explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB), making it a candidate for further investigation in neuropharmacology.

Case Study 1: Anticancer Activity

A study conducted on related compounds indicated that those with a bromophenyl substituent exhibited potent anticancer activity against specific cancer cell lines. For example, compounds sharing structural similarities with this compound showed effective binding at the tubulin–combretastatin A-4 site, with docking scores ranging from -6.502 to -8.341 kcal/mol . These findings suggest a promising avenue for developing new anticancer agents.

Case Study 2: Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can modulate enzyme activities relevant to metabolic pathways. For instance, its interaction with specific metabolic enzymes could alter substrate availability or product formation, impacting overall metabolic rates.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-bromoacetateBromine substituentModerate enzyme inhibition
Methyl 3-bromophenylacetateBromine on different phenyl positionLimited anticancer activity
Methyl (2R)-2-amino-2-(4-bromophenyl)acetateDifferent bromine positioningSimilar mechanism of action

This compound stands out due to its unique combination of amino and bromophenyl groups, which confer distinct chemical reactivity and biological activity compared to closely related compounds.

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